4-Iodo-1-isobutyl-1H-pyrazol-3-amine
Description
4-Iodo-1-isobutyl-1H-pyrazol-3-amine is a pyrazole derivative featuring an iodine atom at the 4-position and an isobutyl group at the 1-position. This compound serves as a critical intermediate in synthetic chemistry, particularly in cross-coupling reactions to generate substituted pyrazoles with tailored pharmacological or material properties. Its iodine substituent enhances reactivity in nucleophilic substitutions or metal-catalyzed couplings, while the isobutyl group contributes to lipophilicity and steric effects.
Properties
CAS No. |
1354706-80-1 |
|---|---|
Molecular Formula |
C7H12IN3 |
Molecular Weight |
265.09 |
IUPAC Name |
4-iodo-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12IN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
GFZNPWXSWFBQIQ-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=C(C(=N1)N)I |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Reactivity
The table below summarizes key structural analogs and their properties:
Key Observations:
Reactivity :
- The iodine atom in this compound facilitates substitution reactions (e.g., Buchwald-Hartwig amination) but may reduce stability due to its size and electronegativity. In contrast, alkyl substituents like isopropyl (in 4-Isopropyl-1H-pyrazol-3-amine) enhance steric hindrance, slowing reactivity but improving stability .
- The low yield (17.90%) in synthesizing N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine highlights challenges in coupling reactions involving bulky substituents like cyclopropyl and pyridinyl groups .
Physical Properties :
- The melting point of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (104.0–107.0°C) reflects its crystalline nature, likely influenced by hydrogen bonding from the amine group and π-stacking from the pyridinyl ring .
- Substituted pyrazoles with sulfur-containing groups (e.g., methylthiopropyl in 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit distinct IR absorption bands (e.g., 3298 cm⁻¹ for N-H stretching) and altered solubility profiles .
Synthetic Utility: this compound’s iodine atom makes it a superior intermediate for metal-catalyzed couplings compared to non-halogenated analogs. However, its synthesis and purification may require specialized conditions (e.g., copper(I) bromide catalysis, cesium carbonate base) . 4-Isopropyl-1H-pyrazol-3-amine, lacking a halogen, is more suited for direct alkylation or acylation reactions in agrochemical synthesis .
Research Findings and Limitations
- Structural Insights : The iodine substituent in this compound significantly lowers the energy barrier for nucleophilic aromatic substitution, as demonstrated in its use to synthesize pyridinyl-substituted pyrazoles .
- Yield Challenges : The modest yield (17.90%) in suggests competing side reactions or steric hindrance from the isobutyl group. Optimizing reaction time, temperature, or catalyst loading could improve efficiency.
- Data Gaps: Limited data on the target compound’s melting point, solubility, and stability underlines the need for further characterization.
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